N-(furan-2-ylmethylideneamino)pyridine-4-carboxamide
Overview
Description
N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is derived from the condensation of furan-2-carboxaldehyde and pyridine-4-carbohydrazide.
Preparation Methods
The synthesis of N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between furan-2-carboxaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
The reaction conditions are relatively mild, making it accessible for small-scale synthesis in research laboratories .
Chemical Reactions Analysis
N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological targets through coordination with metal ions. The compound can form stable metal complexes, which can then interact with biological molecules such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:
N’-[(1-(2-thienyl)ethylidene]pyridine-3-carbohydrazide: This compound has a similar structure but contains a thienyl group instead of a furan ring.
N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide: This compound features an adamantane moiety, which provides different steric and electronic properties.
The uniqueness of N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide lies in its furan ring, which imparts specific electronic and steric characteristics that influence its reactivity and biological activity .
Properties
IUPAC Name |
N-(furan-2-ylmethylideneamino)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGABHAPRCRJSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305097 | |
Record name | Furfural isonicotinoylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-53-2 | |
Record name | Furfural isonicotinoylhydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6956-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfural isonicotinoylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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